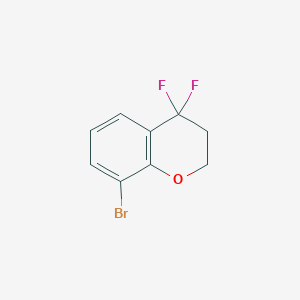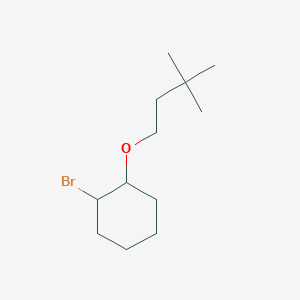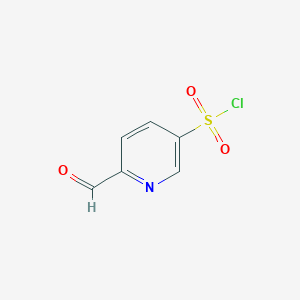
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine is a chemical compound that features a phenyl group attached to a butan-1-amine backbone, with a pyrrolidin-1-yl substituent at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutan-1-amine and pyrrolidine.
Formation of the Intermediate: The intermediate compound is formed by reacting 4-phenylbutan-1-amine with a suitable reagent to introduce the pyrrolidin-1-yl group.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) at a specific temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutan-1-amine: Lacks the pyrrolidin-1-yl group, resulting in different chemical and biological properties.
4-(Pyrrolidin-1-yl)butan-1-amine: Lacks the phenyl group, leading to variations in its reactivity and applications.
Phenylpyrrolidine: A simpler structure with different pharmacological and chemical characteristics.
Uniqueness
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine is unique due to the presence of both the phenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
4-phenyl-4-pyrrolidin-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H22N2/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12,15H2 |
Clé InChI |
YDERKBIHOAVURS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(CCCN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
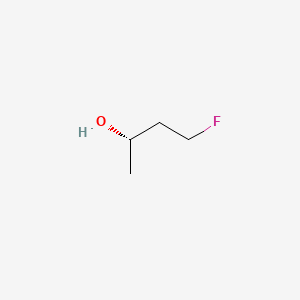
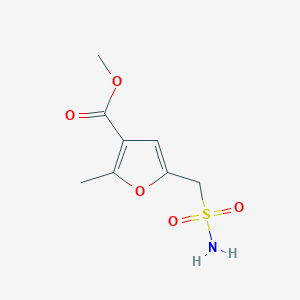
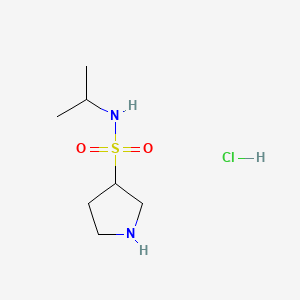

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)


